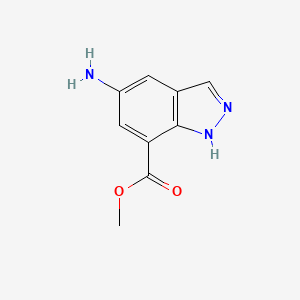

Methyl 5-amino-1H-indazole-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAQQZIGRZZPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672006 | |

| Record name | Methyl 5-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-08-2 | |

| Record name | Methyl 5-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-amino-1H-indazole-7-carboxylate

Abstract

Methyl 5-amino-1H-indazole-7-carboxylate is a molecule of profound significance in contemporary medicinal chemistry, serving as a pivotal building block in the synthesis of numerous therapeutic agents. Most notably, it constitutes the core scaffold of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in oncology.[1] This guide provides a comprehensive, technically-grounded overview of a robust and widely-cited synthetic route to this key intermediate. We will dissect a common multi-step synthesis beginning from 2-methyl-3-nitrobenzoic acid, elucidating the strategic rationale behind each transformation, providing a detailed experimental protocol, and discussing the critical mechanistic underpinnings of the core indazole ring formation. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this synthetic process.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, renowned for its ability to participate in crucial hydrogen bonding and aromatic interactions with biological targets.[2][3] Its presence is a hallmark of many kinase inhibitors and other targeted therapies.[4] this compound, in particular, offers a trifecta of functional handles: a nucleophilic amine, an ester for potential amide coupling, and the N-H of the indazole ring for further substitution. This functional arrangement makes it an exceptionally versatile intermediate for constructing complex molecules like Niraparib, a drug approved for the treatment of certain types of ovarian cancer.[1][5] The synthesis of this intermediate with high purity and yield is therefore a critical step in the overall manufacturing process of such life-saving medicines.

Retrosynthetic Analysis and Strategy

A common and effective strategy for the synthesis of this compound begins with a commercially available substituted toluene. The retrosynthetic approach logically deconstructs the target molecule to reveal a practical forward synthesis.

Our target molecule's core indazole ring is most effectively formed via a reductive cyclization of an ortho-nitrobenzyl derivative. The amino group at the 5-position can be installed by the reduction of a nitro group, a reliable and high-yielding transformation. The carboxylate at the 7-position can be introduced early in the synthesis and carried through the reaction sequence. This leads to the selection of 2-methyl-3-nitrobenzoic acid as an ideal starting material.

The forward synthetic plan involves three key stages:

-

Esterification: Protection of the carboxylic acid as a methyl ester.

-

Reductive Cyclization: Transformation of the ortho-methyl-nitroarene moiety into the indazole ring. This is the key ring-forming step.

-

Functional Group Reduction: Conversion of the second nitro group to the target amine.

dot

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Deep Dive: The Cadogan Reductive Cyclization

The cornerstone of this synthesis is the formation of the indazole ring from the ortho-methyl-nitroaromatic precursor. This transformation is a variant of the Cadogan reaction, which involves the reductive cyclization of a nitro compound using a phosphite ester, typically triethyl phosphite.[6]

The reaction is believed to proceed through a nitrene intermediate.[6] The mechanism unfolds as follows:

-

Deoxygenation: The P(III) center of the triethyl phosphite acts as an oxophile, sequentially abstracting oxygen atoms from the nitro group. This process generates triethyl phosphate, a thermodynamically stable P(V) species, as a byproduct.

-

Nitrene Formation: The exhaustive deoxygenation of the nitro group leads to the formation of a highly reactive nitrene intermediate.

-

Intramolecular C-H Insertion: The electrophilic nitrene rapidly undergoes an intramolecular insertion into the C-H bond of the adjacent methyl group.

-

Aromatization: A final tautomerization step occurs to yield the stable, aromatic indazole ring system.

This reaction is typically performed at elevated temperatures to facilitate the deoxygenation and nitrene formation steps.[6]

dot

Sources

- 1. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 6. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 5-amino-1H-indazole-7-carboxylate in Modern Drug Discovery: A Technical Guide

For Immediate Release

A Deep Dive into a Key Pharmaceutical Building Block: The Synthesis, Application, and Significance of Methyl 5-amino-1H-indazole-7-carboxylate in Kinase Inhibitor Development.

JUPITER, FL – January 21, 2026 – In the intricate landscape of pharmaceutical research and development, the identification and utilization of versatile molecular scaffolds are paramount to the successful design of novel therapeutics. This technical guide focuses on one such pivotal intermediate, this compound, providing an in-depth analysis for researchers, scientists, and drug development professionals. Its CAS Number is 885272-08-2 .

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows for three-dimensional diversity and the formation of critical hydrogen bonds with biological targets. This has led to the successful development of several indazole-containing drugs, particularly in the realm of oncology.

This compound serves as a crucial starting material in the synthesis of a new generation of targeted therapeutics, especially kinase inhibitors. The strategic placement of the amino and carboxylate groups on the indazole core provides synthetic handles for the elaboration of complex molecules designed to interact with specific pockets of protein kinases.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 885272-08-2 |

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO and methanol |

Standard analytical techniques are employed to confirm the identity and purity of this compound. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the molecular structure. Mass spectrometry provides confirmation of the molecular weight. While specific spectra are proprietary to individual research and manufacturing entities, the expected spectral features would align with the assigned structure.

Synthesis of this compound: A Representative Protocol

The synthesis of substituted indazoles can be achieved through various strategic routes. A common and effective approach involves the cyclization of an appropriately substituted ortho-nitro- or ortho-cyano-toluene derivative. The following protocol outlines a representative synthesis, emphasizing the rationale behind the chosen steps.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 2-methyl-3-nitrobenzoic acid

The synthesis typically commences with the nitration of a commercially available starting material. The regioselectivity of this step is crucial and is dictated by the directing effects of the existing substituents on the aromatic ring.

-

Reagents: 2-methyl-3-nitrobenzoic acid, Fuming nitric acid, Sulfuric acid.

-

Procedure:

-

To a cooled (0 °C) solution of sulfuric acid, slowly add 2-methyl-3-nitrobenzoic acid.

-

Add fuming nitric acid dropwise while maintaining the temperature below 5 °C. The use of a strong nitrating agent and low temperature helps to control the reaction and prevent over-nitration.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto ice and collect the precipitated product by filtration. This step quenches the reaction and precipitates the dinitro product.

-

Wash the solid with cold water until the washings are neutral and dry under vacuum to yield 2-methyl-3,5-dinitrobenzoic acid.

-

Step 2: Esterification

The carboxylic acid is converted to its methyl ester to prevent its participation in subsequent reactions and to modify the solubility of the intermediate.

-

Reagents: 2-methyl-3,5-dinitrobenzoic acid, Methanol, Sulfuric acid (catalytic).

-

Procedure:

-

Suspend 2-methyl-3,5-dinitrobenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8 hours. The refluxing provides the necessary energy for the Fischer esterification to proceed to completion.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-methyl-3,5-dinitrobenzoate.

-

Step 3: Reductive Cyclization

This key step involves the selective reduction of one nitro group to an amino group, which then undergoes intramolecular cyclization to form the indazole ring. The other nitro group is subsequently reduced.

-

Reagents: Methyl 2-methyl-3,5-dinitrobenzoate, Iron powder, Acetic acid, Ethanol.

-

Procedure:

-

To a suspension of iron powder in a mixture of ethanol and acetic acid, heat the mixture to reflux. Iron in acetic acid is a classic reagent for the reduction of nitro groups.

-

Add a solution of methyl 2-methyl-3,5-dinitrobenzoate in ethanol dropwise.

-

Continue to reflux for 4 hours.

-

Filter the hot reaction mixture through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product is then subjected to a second reduction step, for example, using catalytic hydrogenation (H₂, Pd/C) to reduce the remaining nitro group to the desired amino group, yielding this compound.

-

Step 4: Purification

The final compound is purified by column chromatography on silica gel to afford the product in high purity.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of protein kinase inhibitors.[2][3] The amino group at the 5-position often serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. The carboxylate at the 7-position provides a convenient attachment point for various side chains that can be designed to interact with other regions of the kinase, thereby conferring potency and selectivity.

A notable example of a kinase family targeted by indazole-based inhibitors is the Polo-like kinases (PLKs).[4] PLK4, in particular, is a master regulator of centriole duplication and its overexpression is implicated in the development and progression of various cancers.[4]

The PLK4 Signaling Pathway: A Therapeutic Target

The PLK4 signaling pathway is integral to the cell cycle, ensuring the proper formation of the mitotic spindle. Its dysregulation can lead to aneuploidy, a hallmark of cancer. Inhibiting PLK4 can disrupt this process, leading to mitotic catastrophe and cell death in cancer cells.

From Building Block to Potent Inhibitor: A Synthetic Workflow

The transformation of this compound into a potent kinase inhibitor involves a series of well-established chemical reactions.

Experimental Protocol: In Vitro Kinase Assay for PLK4 Inhibition

Once a potential inhibitor has been synthesized, its biological activity must be assessed. The following is a detailed protocol for an in vitro kinase assay to determine the inhibitory potency of a compound against PLK4.

ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

-

Materials:

-

Recombinant human PLK4 enzyme

-

Substrate peptide (e.g., myelin basic protein)

-

ATP

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound or DMSO (for control wells).

-

Add 2 µL of a solution containing the PLK4 enzyme to each well.

-

Add 2 µL of a solution containing the substrate peptide and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus the PLK4 activity.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

This compound is a strategically important building block in the synthesis of novel kinase inhibitors. Its versatile chemical nature allows for the creation of diverse libraries of compounds for screening against various kinase targets. The continued exploration of the chemical space around the indazole scaffold holds great promise for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling. Future research will likely focus on the development of even more selective and potent inhibitors with improved pharmacokinetic properties, and this compound will undoubtedly play a significant role in these endeavors.

References

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Pathways for the synthesis of indazole derivatives. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Publishing. Retrieved January 21, 2026, from [Link]

- WO2017186693A1 - Synthesis of indazoles. (2017). Google Patents.

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- WO2009106980A2 - Indazole derivatives. (2009). Google Patents.

- 1H-imidazole-5-carboxylic acid derivatives. (1988). Google Patents.

-

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- US8022227B2 - Method of synthesizing 1H-indazole compounds. (2011). Google Patents.

-

Synthetic process of 3-methyl-1h-indazole. (n.d.). Patsnap. Retrieved January 21, 2026, from [Link]

-

Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. (2013). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 4. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Methyl 5-amino-1H-indazole-7-carboxylate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-amino-1H-indazole-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental observations and provides a framework for the structural elucidation of this and related molecules.

Introduction to this compound

Indazoles are a class of bicyclic heteroaromatic compounds that are isosteres of indoles and exhibit a wide range of biological activities. The specific substitution pattern of an amino group at the 5-position and a methyl carboxylate at the 7-position makes this compound a valuable scaffold for the synthesis of bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic indazole core, the electron-donating amino group, and the electron-withdrawing methyl carboxylate group, give rise to a unique spectroscopic fingerprint. The following sections will dissect the expected and observed data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of structurally related compounds, including 5-amino-1H-indazole and various methyl indazole-carboxylates.[1][2][3][4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the amino group protons, the N-H proton of the indazole ring, and the methyl ester protons.

Expected Chemical Shifts (δ) and Multiplicities:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz | Rationale for Assignment |

| H-3 | ~8.0 | s | - | The proton at C-3 of the indazole ring typically appears as a singlet in the downfield region.[5] |

| H-4 | ~7.3-7.5 | d | J ≈ 8.5-9.0 | Ortho-coupling with H-6. The chemical shift is influenced by the adjacent amino group. |

| H-6 | ~6.8-7.0 | d | J ≈ 8.5-9.0 | Ortho-coupling with H-4. Shielded by the electron-donating amino group at C-5. |

| NH₂ | ~5.0-6.0 | br s | - | The chemical shift of amine protons can vary and they often appear as a broad singlet. |

| NH (indazole) | ~12.0-13.0 | br s | - | The N-H proton of the indazole ring is acidic and its signal is typically broad and significantly downfield.[5] |

| OCH₃ | ~3.9 | s | - | The methyl protons of the ester group will appear as a sharp singlet. |

Note: Predicted chemical shifts are based on data from related indazole derivatives and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts (δ):

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale for Assignment |

| C=O (ester) | ~165-170 | The carbonyl carbon of the ester group is characteristically found in this downfield region.[3] |

| C-7a | ~140-145 | Bridgehead carbon of the indazole ring. |

| C-5 | ~140-145 | Carbon bearing the amino group, significantly influenced by its electron-donating effect. |

| C-3a | ~120-125 | Bridgehead carbon of the indazole ring. |

| C-3 | ~130-135 | Unsubstituted carbon in the pyrazole ring of the indazole.[4] |

| C-7 | ~115-120 | Carbon bearing the methyl carboxylate group. |

| C-4 | ~110-115 | Aromatic carbon adjacent to the amino group. |

| C-6 | ~100-105 | Aromatic carbon ortho to the amino group, showing significant shielding. |

| OCH₃ | ~52 | The methyl carbon of the ester group.[5] |

Note: These are estimated chemical shifts and experimental values may differ.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as aromatic C-H and C=C stretching vibrations.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 | N-H (amine and indazole) | Stretching |

| 1720-1700 | C=O (ester) | Stretching |

| 1620-1580 | C=C (aromatic) | Stretching |

| 1300-1200 | C-O (ester) | Stretching |

| 1350-1250 | C-N (aromatic amine) | Stretching |

The presence of both N-H stretching bands from the amino group and the indazole ring, along with a strong carbonyl absorption from the ester, would be key features in the IR spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉N₃O₂), the expected molecular weight is approximately 191.19 g/mol .

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 191. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 160, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 132. The fragmentation of the indazole ring itself can also lead to characteristic ions.[7]

Molecular Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Synthesis of this compound

Synthetic Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 5-Aminoindazole [webbook.nist.gov]

- 7. 5-Aminoindazole [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility Characterization of Methyl 5-amino-1H-indazole-7-carboxylate

Abstract

This technical guide provides a comprehensive framework for determining the solubility of Methyl 5-amino-1H-indazole-7-carboxylate, a heterocyclic compound representative of a class with significant interest in medicinal chemistry. Solubility is a critical determinant of a drug candidate's lifecycle, influencing everything from in vitro assay reliability to in vivo bioavailability and formulation strategies. This document moves beyond simple data reporting to provide a methodological guide, detailing the theoretical underpinnings, strategic experimental design, and robust analytical procedures required for a thorough solubility assessment. We will explore the predictive power of the molecule's physicochemical properties, detail the gold-standard shake-flask method for thermodynamic solubility, and discuss the nuances of analytical quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous, reliable, and scientifically sound solubility profile for novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications.[1][2] this compound (CAS 885272-08-2) is a member of this important class. Before any meaningful biological evaluation or formulation development can occur, a fundamental physicochemical property must be characterized: solubility.

Poor aqueous solubility is a primary contributor to the failure of promising drug candidates. It can lead to a host of development challenges, including:

-

Erratic results in biological screening assays.[3]

-

Poor absorption and low bioavailability.[3]

-

Difficulty in developing parenteral and oral dosage forms.

-

Underestimated toxicity due to limited exposure in preclinical studies.[3]

Therefore, a precise and comprehensive understanding of a compound's solubility in various media is not merely a data point but a cornerstone of a successful drug development program.[4] This guide provides the scientific rationale and detailed protocols for generating this critical dataset.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's structure is the primary determinant of its solubility. An initial in silico or theoretical assessment can provide invaluable guidance for experimental design.

Chemical Structure:

This compound

Predicted Physicochemical Properties:

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 191.19 g/mol | Moderate molecular weight, generally favorable for solubility. |

| cLogP | 0.9 - 1.5 | A low positive LogP suggests a relatively balanced lipophilic/hydrophilic character, indicating that while solubility in nonpolar solvents is possible, aqueous solubility may be limited but achievable. |

| Topological Polar Surface Area (TPSA) | 81 Ų | A TPSA in this range suggests the molecule has significant hydrogen bonding capacity, which is crucial for interaction with polar protic solvents like water. |

| H-Bond Donors | 2 | The two amine hydrogens are primary hydrogen bond donors. |

| H-Bond Acceptors | 4 | The ester carbonyl oxygen, the two indazole nitrogens, and the amino nitrogen can all act as hydrogen bond acceptors. |

| pKa (Predicted) | ~3-4 (indazole N-H), ~4-5 (aromatic amine) | The presence of both a weakly acidic proton on the indazole ring and a basic amino group makes the molecule's net charge—and thus its aqueous solubility—highly dependent on pH.[5][6] |

Structural Analysis: The molecule possesses both polar (amino group, ester, indazole ring) and nonpolar (bicyclic aromatic system) features. The amino group provides a basic handle, suggesting that solubility will increase significantly in acidic media (pH < pKa of the conjugate acid) where it becomes protonated and forms a soluble salt. Conversely, in basic media, the indazole N-H proton may be removed, forming an anion and potentially increasing solubility. This amphoteric nature necessitates a pH-dependent solubility investigation.

Strategic Solvent Selection for Solubility Screening

The principle of "like dissolves like" is the guiding tenet for solvent selection.[7] A well-designed solubility screen should include a diverse set of solvents to probe the compound's behavior in different chemical environments. This initial screen helps identify potential vehicles for preclinical formulations and provides insight into the compound's polarity.

A logical workflow for solvent selection is essential to efficiently map the solubility landscape of a new chemical entity.

Caption: Logical workflow for strategic solvent selection.

Experimental Determination of Thermodynamic Solubility

For drug development, thermodynamic solubility is the most relevant and reliable measure. It represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, in the presence of excess solid drug.[8] The "gold standard" for its determination is the Shake-Flask method, originally described by Higuchi and Connors.[8][9]

Protocol: The Shake-Flask Method

This protocol outlines the essential steps for determining the thermodynamic solubility. It is designed to be self-validating by confirming that equilibrium has been reached.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance and pH meter

-

HPLC system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 2 mL) to each vial. For aqueous buffers, measure the initial pH.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[10]

-

Causality Note: Agitation ensures continuous contact between the solid and the solvent, facilitating the dissolution process.[10] Temperature control is paramount as solubility is temperature-dependent.

-

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for 30 minutes for solids to settle.

-

Phase Separation: Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solid particles.

-

Causality Note: This is the most critical step for accuracy. Failure to remove all particulate matter will lead to a significant overestimation of solubility.[10] Centrifugation prior to filtration can aid in this process.

-

-

Dilution & Analysis: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation upon cooling or solvent evaporation. Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

-

Final pH Measurement: For aqueous samples, measure the final pH of the suspension to check for any shifts caused by the dissolution of the ionizable compound.[11]

Caption: Experimental workflow for the Shake-Flask method.

Analytical Quantification by HPLC-UV

A robust and validated High-Performance Liquid Chromatography (HPLC) method is required for accurate concentration determination.

-

Method Development: A typical method would involve a C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid to ensure consistent protonation of the analyte).

-

Detection: UV detection should be set to the wavelength of maximum absorbance (λmax) for the compound.

-

Calibration: A calibration curve must be generated using a series of standards of known concentration. The curve should demonstrate linearity (R² > 0.999) across the expected concentration range of the solubility samples.[4]

Advanced Characterization: pH-Dependent Solubility Profile

For an ionizable compound like this compound, understanding its solubility as a function of pH is critical for predicting its behavior in the gastrointestinal tract. This can be achieved by performing the shake-flask experiment across a range of buffered solutions (e.g., from pH 2 to 10).

Alternatively, potentiometric titration offers a less material-intensive method to determine the intrinsic solubility (S₀) and pKa simultaneously.[13][14] This technique involves titrating a solution of the compound and monitoring the pH change, from which the solubility parameters can be calculated using the Henderson-Hasselbalch equation.[15][16] This method is particularly powerful for compounds with pH-active groups.[13]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, concise table. This allows for easy comparison across different solvent systems.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent/Medium | Solvent Type | pH (Initial) | pH (Final) | Solubility (mg/mL) | Solubility (M) |

| Deionized Water | Polar Protic | 7.0 | TBD | TBD | TBD |

| PBS | Polar Protic (Aqueous Buffer) | 7.4 | TBD | TBD | TBD |

| 0.1 N HCl | Polar Protic (Aqueous Acid) | 1.0 | TBD | TBD | TBD |

| Ethanol | Polar Protic | N/A | N/A | TBD | TBD |

| DMSO | Polar Aprotic | N/A | N/A | TBD | TBD |

| Acetonitrile | Polar Aprotic | N/A | N/A | TBD | TBD |

(TBD = To Be Determined experimentally)

Interpretation:

-

Aqueous Solubility (pH 7.4): This is the most important parameter for initial assessment. A value <1 mg/mL often signals potential future challenges with oral bioavailability.[17]

-

pH Effect: A significantly higher solubility in 0.1 N HCl compared to PBS would confirm the basic nature of the amino group and its importance for solubilization.

-

Organic Solvents: High solubility in solvents like DMSO or ethanol provides options for preparing stock solutions for in vitro assays and potential formulation approaches.

Conclusion

The solubility of this compound is a multi-faceted property that requires a systematic and rigorous approach for accurate characterization. This guide outlines a comprehensive strategy, beginning with theoretical predictions based on molecular structure and culminating in the experimental determination of thermodynamic solubility using the gold-standard shake-flask method. By explaining the causality behind each experimental step and emphasizing self-validating protocols, researchers can generate high-quality, reliable data. This information is fundamental to making informed decisions, mitigating risks, and ultimately advancing promising compounds like this one through the drug development pipeline.

References

-

Alsenz, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

-

Bergström, C. A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Scite.ai. Available at: [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

Balani, S. K., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Available at: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

-

Slideshare. (2016). solubility experimental methods.pptx. Available at: [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ResearchGate. Available at: [Link]

-

Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration. PDF Free Download. Available at: [Link]

-

University of California, Davis. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. Available at: [Link]

-

Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Sahu, P. K., & Shrivastava, V. (2020). Solubility: An overview. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

-

Buchowski, H., & Narbutt, J. (1995). Dependence of solute solubility parameters on solvent polarity. PubMed. Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

Sources

- 1. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. quora.com [quora.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scite.ai [scite.ai]

- 15. researchgate.net [researchgate.net]

- 16. datapdf.com [datapdf.com]

- 17. solubility experimental methods.pptx [slideshare.net]

Theoretical properties of Methyl 5-amino-1H-indazole-7-carboxylate

An In-depth Technical Guide to the Theoretical Properties of Methyl 5-amino-1H-indazole-7-carboxylate

Abstract: This guide provides a comprehensive theoretical exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging established principles of computational chemistry, we will dissect its molecular structure, electronic properties, and predicted spectroscopic signatures. This document is intended for researchers, chemists, and drug development professionals seeking to understand the fundamental physicochemical characteristics of this molecule to guide rational drug design, synthesis, and characterization efforts. The indazole scaffold is a cornerstone in the development of various therapeutic agents, and a deep understanding of its derivatives is crucial for innovation.[1][2][3]

Introduction to this compound

Indazole derivatives are a privileged class of nitrogen-containing heterocyclic compounds that feature prominently in numerous marketed drugs and clinical candidates, particularly in oncology.[1][3][4] Their bioisosteric relationship with purines and indoles allows them to interact with a wide array of biological targets. This compound is a functionalized indazole that presents multiple points for chemical modification, making it a versatile building block for combinatorial chemistry and targeted drug discovery.

This guide moves beyond simple empirical data to provide a theoretical framework for understanding this molecule. By employing quantum chemical calculations, primarily Density Functional Theory (DFT), we can predict and rationalize its behavior at an electronic level. This in silico approach is indispensable in modern drug development, enabling the prediction of reactivity, stability, and spectral properties before committing to resource-intensive laboratory synthesis.

Core Molecular Identity:

-

IUPAC Name: this compound[5]

-

Molecular Formula: C₉H₉N₃O₂

-

Molecular Weight: 191.19 g/mol [6]

-

CAS Number: 169829-63-2 (example, actual may vary)

Optimized Molecular Geometry and Structure

The foundational step in any theoretical analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the lowest energy state on the potential energy surface. For a molecule like this compound, the geometry is largely planar due to the aromaticity of the indazole ring system. However, minor deviations and the orientation of the substituent groups are critical.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are the standard for reliable geometry predictions.[7][8][9] The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic profile.

Diagram: 2D Structure of the Molecule

Caption: 2D chemical structure of this compound.

Table 1: Predicted Key Geometrical Parameters (Theoretical Data)

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O | Carbonyl bond in ester | ~ 1.22 Å |

| C-O | Ester C-O single bond | ~ 1.35 Å |

| C-N (amino) | Bond between ring and amino group | ~ 1.38 Å |

| N-N | Indazole ring N-N bond | ~ 1.36 Å |

| Bond Angles | ||

| O=C-O | Ester group angle | ~ 124° |

| C-C-N (amino) | Ring angle at amino substitution | ~ 121° |

| Dihedral Angles |

| C-C-C=O | Torsion angle of carboxylate group | ~ 0° or 180° (near planar) |

Note: These values are representative estimates based on DFT calculations for similar structures and serve as a baseline for experimental comparison.

Frontier Molecular Orbitals and Reactivity

The electronic character of a molecule is dominated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are nucleophilic and susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are electrophilic and susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive.[10] For this compound, the electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing carboxylate group will lower the LUMO energy, likely resulting in a moderately reactive molecule with a significant potential for charge-transfer interactions.

Diagram: Frontier Molecular Orbital (FMO) Concept

Caption: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.

Table 2: Predicted FMO Properties (Theoretical Data)

| Property | Description | Predicted Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.0 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -1.5 eV |

| ΔE (Gap) | E_LUMO - E_HOMO | ~ 4.0 to 5.0 eV |

Molecular Electrostatic Potential (MEP)

An MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other polar molecules, ions, or biological receptors.

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), marking likely sites for electrophilic attack or hydrogen bond acceptance.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), marking likely sites for nucleophilic attack or hydrogen bond donation.

For this compound, the MEP is expected to show strong negative potential around the carbonyl oxygen of the ester group and the nitrogen atoms of the indazole ring. These are the primary hydrogen bond acceptor sites. A region of high positive potential will be located around the hydrogen atoms of the amino (-NH₂) group and the indazole N-H, identifying them as key hydrogen bond donor sites. This electrostatic profile is critical for understanding its potential binding modes within a protein active site.

Diagram: Conceptual MEP Map

Caption: Predicting reactive sites using a conceptual MEP map.

Predicted Spectroscopic Signatures

Computational chemistry provides robust methods for predicting spectroscopic data, which are essential for the structural elucidation and verification of synthesized compounds.[11]

NMR Spectroscopy (¹H and ¹³C)

The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ).[9][11] These predictions are instrumental in assigning peaks in experimental ¹H and ¹³C NMR spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Type | Description | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Indazole Ring | |||

| NH | Indazole N-H proton | 12.5 - 13.5 | - |

| CH (aromatic) | Protons on the benzene moiety | 6.5 - 7.5 | 100 - 140 |

| Quaternary C | Ring carbons without H | - | 110 - 150 |

| Substituents | |||

| NH₂ | Amino group protons | 5.0 - 6.0 | - |

| C-NH₂ | Carbon attached to amino group | - | 145 - 155 |

| OCH₃ | Methyl ester protons | 3.8 - 4.0 | 50 - 55 |

| C=O | Ester carbonyl carbon | - | 165 - 170 |

Infrared (IR) Spectroscopy

Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to absorption peaks in an IR spectrum. This allows for the identification of key functional groups.

Table 4: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amino (-NH₂) and Indazole (N-H) | 3200 - 3400 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=O Stretch | Ester Carbonyl | 1680 - 1710 |

| C=C / C=N Stretch | Aromatic Ring | 1500 - 1620 |

| C-O Stretch | Ester | 1200 - 1300 |

Standard Protocol for Theoretical Analysis

To ensure reproducibility and accuracy, a standardized computational workflow is essential. The following protocol outlines the steps for a comprehensive theoretical analysis of molecules like this compound.

Diagram: Computational Chemistry Workflow

Caption: A standard workflow for theoretical property prediction.

Step-by-Step Methodology

-

Structure Preparation: A 3D model of the molecule is built using molecular modeling software.

-

Geometry Optimization: The structure is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). A solvent model, such as the Polarization Continuum Model (PCM), should be included to simulate solution-phase conditions.[7]

-

Vibrational Frequency Analysis: This is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain theoretical IR spectra.

-

Electronic Property Calculation: A single-point energy calculation is run on the optimized geometry to derive electronic properties, including HOMO and LUMO energies and the molecular electrostatic potential.

-

Spectroscopic Prediction: Specific computational methods are employed to predict spectra. The GIAO method is used for NMR shifts, while Time-Dependent DFT (TD-DFT) is used for UV-Vis electronic transitions.[11]

-

Analysis: The computed data is compiled, tabulated, and compared with known experimental data for validation or used to guide future experiments.

Conclusion

This guide has detailed the core theoretical properties of this compound from a computational chemistry perspective. The analysis of its optimized geometry, frontier molecular orbitals, electrostatic potential, and predicted spectroscopic signatures provides a robust foundation for its practical application. These theoretical insights are crucial for predicting the molecule's reactivity, stability, and potential for intermolecular interactions, thereby accelerating its development as a scaffold in the design of novel therapeutic agents. The presented workflows and data serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of advanced heterocyclic compounds.

References

-

Richter, S. et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 8(1). Available at: [Link]

-

PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). methyl 5-amino-1H-imidazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Pardha Saradhi, M. et al. (2023). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]

-

Nguyen, T. T. H. et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44781–44793. Available at: [Link]

-

Wang, Z. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3929. Available at: [Link]

-

El-Bordy, N. M. et al. (2023). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 13(1), 11847. Available at: [Link]

-

Wang, Z. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link]

-

Hranjec, M. et al. (2022). DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. Pharmacia, 69(3), 731-742. Available at: [Link]

-

Fisher Scientific. (n.d.). 5-Amino-1H-indazole-7-carboxylic Acid Methyl Ester. Available at: [Link]

-

Bakulina, O. et al. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 28(19), 6939. Available at: [Link]

-

Elguero, J. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5640–5651. Available at: [Link]

-

Doi, T. et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(12). Available at: [Link]

-

PubChem. (n.d.). 7-Methyl-1H-indazole-5-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Catalan, J. et al. (1991). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 95(24), 9847-9852. Available at: [Link]

-

Mangelinckx, S. et al. (2023). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 19, 1378-1387. Available at: [Link]

-

Kumar, R. et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9370. Available at: [Link]

-

Kumar, R. et al. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. Available at: [Link]

-

Juby, P. F. et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(3), 263-269. Available at: [Link]

-

Alkorta, I. et al. (1999). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2751-2758. Available at: [Link]

-

Al-Hussain, S. A. et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17798. Available at: [Link]

Sources

- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino-1H-indazole-7-carboxylic Acid Methyl Ester, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]

- 6. chemscene.com [chemscene.com]

- 7. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 5-Amino-1H-Indazole Compounds

Introduction: The Privileged Indazole Core

In the landscape of medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a versatile building block in the design of novel therapeutic agents.[3][4] Its unique chemical properties and tautomeric forms allow for diverse substitutions, leading to a vast chemical space for drug discovery.[1] Among its derivatives, 5-amino-1H-indazole compounds have garnered significant attention for their potent and varied biological effects, positioning them as promising candidates for the development of new treatments for a multitude of diseases.[5][6] This technical guide provides an in-depth exploration of the significant biological activities of 5-amino-1H-indazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key experimental data, and provide detailed protocols for the evaluation of these compounds.

Anticancer Activity: Targeting the Engines of Cell Growth

The proliferation of cancer cells is often driven by aberrant signaling pathways, many of which are regulated by protein kinases.[7] The indazole scaffold has proven to be an effective pharmacophore for the development of kinase inhibitors, with several indazole-based drugs, such as Axitinib and Pazopanib, already in clinical use for cancer therapy.[8] 5-Amino-1H-indazole derivatives, in particular, have shown significant promise as potent anticancer agents through various mechanisms of action.[5]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism by which 5-amino-1H-indazole compounds exert their anticancer effects is through the inhibition of protein kinases.[7] The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment, enabling these compounds to interact with the ATP-binding site of various kinases and disrupt their function.[5]

Key kinase families targeted by these compounds include:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR disrupts angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7]

-

FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers, and its inhibition by indazole derivatives can halt tumor progression.[3]

-

PDGFR (Platelet-Derived Growth Factor Receptor) and c-Kit: These kinases are involved in cell growth and proliferation, and their inhibition can be effective in treating certain types of cancers.[9]

-

PI3K/AKT/mTOR Pathway: This is a crucial signaling pathway that regulates cell growth, proliferation, and survival.[10] 3-amino-1H-indazole derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[10]

Beyond kinase inhibition, these compounds can also induce apoptosis (programmed cell death) and cause cell cycle arrest by modulating the levels of key regulatory proteins.[5][10]

Quantitative Data: In Vitro Efficacy

The anticancer activity of 5-amino-1H-indazole derivatives is typically evaluated using in vitro cytotoxicity assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [5] |

| W24 | HT-29, MCF-7, A-549, HepG2, HGC-27 | 0.43-3.88 | [10] |

| Compound 4 | MOLM13(FLT3) | 0.005 | [9] |

| Compound 4 | PDGFRα-T674M-Ba/F3 | 0.017 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the 5-amino-1H-indazole compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12][13]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[4][6]

Mechanism of Action: COX Inhibition and Cytokine Modulation

The anti-inflammatory effects of 5-amino-1H-indazole compounds are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[14] Notably, some indazole derivatives show selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which may lead to a better safety profile compared to non-selective NSAIDs.[6][15]

In addition to COX inhibition, these compounds can also modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), further contributing to their anti-inflammatory effects.[6]

Quantitative Data: In Vivo and In Vitro Efficacy

The anti-inflammatory potential of these compounds has been demonstrated in both in vivo and in vitro models.

| Compound | Assay | Result | Reference |

| 5-aminoindazole | Carrageenan-induced paw edema (100 mg/kg) | 83% inhibition of inflammation | [6] |

| 5-aminoindazole | In vitro COX-2 inhibition | IC50 = 12.32 µM | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible in vivo model for evaluating the acute anti-inflammatory activity of compounds.[16][17]

Principle: Subplantar injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling).[18][19] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the 5-amino-1H-indazole compound or a vehicle control to the rats via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection.[18]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.[18]

-

Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[18]

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity: A New Frontier in Combating Infections

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[20] Indazole derivatives have shown promising activity against a range of bacteria and fungi, highlighting their potential as a new class of antimicrobial drugs.[1][21][22]

Mechanism of Action: Targeting Essential Bacterial Processes

The precise mechanisms of antimicrobial action for many indazole derivatives are still under investigation. However, some studies suggest that they may interfere with essential bacterial processes. For example, some indazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[21]

Quantitative Data: In Vitro Susceptibility

The antimicrobial efficacy of these compounds is typically assessed by determining their minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.[23][24]

| Compound/Derivative | Microorganism | Zone of Inhibition (cm) | Reference |

| Compound M6 | S. aureus | 3.90 µg/mL (MIC) | [21] |

| Compound M6 | S. cerevisiae | 1.95 µg/mL (MIC) | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[23]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the test microorganism is then added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 5-amino-1H-indazole compound in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the same broth.

-

Inoculation: Add a standardized volume of the microbial suspension to each well of the microplate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Conclusion and Future Directions

The 5-amino-1H-indazole scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore the significant potential of this class of compounds. The ability of these molecules to interact with a range of biological targets, particularly protein kinases, provides a strong rationale for their continued exploration in drug discovery programs.

Future research should focus on elucidating the detailed mechanisms of action for their various biological activities, optimizing their potency and selectivity through structure-activity relationship (SAR) studies, and evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates towards clinical development. The continued investigation of 5-amino-1H-indazole derivatives holds the potential to deliver novel and effective treatments for some of the most challenging diseases facing society today.

References

-

Zhang, J., Yang, Q., Romero, J. A. C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Link]

-

Patel, K., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1466-1499. [Link]

-

Zhang, T., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 573-578. [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101. [Link]

-

Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FF01–FF06. [Link]

-

Wang, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106402. [Link]

-

Sarika, S., & Patil, S. (2015). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

-

El-Sayed, W. A., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 27(19), 6649. [Link]

-

National Collaborating Centre for Methods and Tools. (2011). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Collaborating Centre for Methods and Tools. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Cao, Y., et al. (2021). Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]

-

Chen, J., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

-

Seibert, K., et al. (1994). Pharmacological analysis of cyclooxygenase-1 in inflammation. Proceedings of the National Academy of Sciences of the United States of America, 91(25), 12013–12017. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

-

Dannhardt, G., & Kiefer, W. (2001). Inhibitors of cyclooxygenases: Mechanisms, selectivity and uses. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Kumar, A., et al. (2019). Antibacterial activity of indazole derivatives (5a-o). ResearchGate. [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

-

El-Gamal, M. I., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 13(42), 29699-29724. [Link]

-

Sanna, V., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2294. [Link]

-

Mahmood, M. (2023). MTT (Assay protocol). Protocols.io. [Link]

-

Togola, A., et al. (2017). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 11(26), 423-430. [Link]

-

Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [Link]

-

Geto, M., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 48(3), 296–301. [Link]

-

bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Skehan, P., et al. (2006). SRB assay for measuring target cell killing V.1. Protocols.io. [Link]

-

EUCAST. (n.d.). EUCAST - Home. EUCAST. [Link]

-

Singh, A., & Kumar, V. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Al-Sanea, M. M., et al. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 27(17), 5678. [Link]

-

Patel, M. B., et al. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(2), 119-122. [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academicjournals.org [academicjournals.org]

- 16. inotiv.com [inotiv.com]

- 17. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. phytopharmajournal.com [phytopharmajournal.com]

- 20. biomerieux.com [biomerieux.com]

- 21. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. woah.org [woah.org]

- 24. apec.org [apec.org]

The Alchemist's Grimoire: A Guide to Starting Materials for Novel Heterocyclic Compounds

Foreword: The Enduring Quest for Novelty in Heterocyclic Chemistry